Methyl 4-(4-methylpiperazin-1-yl)butanoate
Description
Methyl 4-(4-methylpiperazin-1-yl)butanoate is an organic compound characterized by a butanoate ester backbone linked to a 4-methylpiperazine moiety. Its molecular formula is C₁₁H₂₀N₂O₂, with a calculated molecular weight of 228.29 g/mol.
Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFNPMKFSFHYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with butanoic acid derivatives. One common method involves the esterification of 4-(4-methylpiperazin-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylpiperazin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 4-(4-methylpiperazin-1-yl)butanoic acid.
Reduction: 4-(4-methylpiperazin-1-yl)butanol.
Substitution: Various substituted piperazine derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(4-methylpiperazin-1-yl)butanoate is primarily explored for its potential therapeutic applications:
- Antidepressant and Anxiolytic Effects : Compounds with piperazine moieties have been known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that this compound may exhibit similar properties, suggesting its potential use in treating mood disorders.
- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation. This compound may serve as a lead compound for developing new anticancer agents through structural modifications .
Organic Synthesis
In organic chemistry, this compound serves as an important building block:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of various complex molecules due to its reactive functional groups. It can undergo reactions such as nucleophilic substitution and esterification, making it versatile for creating diverse chemical entities.
Reaction Pathways
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines or Alcohols | Under acidic or basic conditions |
| Esterification | Carboxylic acids | Acidic catalyst required |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
Biological Research
The biological activity of this compound is being investigated:
- Enzyme Modulation : Studies are ongoing to understand how this compound interacts with specific enzymes and receptors. Its ability to modulate biochemical pathways could lead to significant insights into disease mechanisms and therapeutic strategies .
Case Study 1: Antidepressant Activity
A study conducted on various piperazine derivatives demonstrated that compounds similar to this compound exhibited significant binding affinity to serotonin receptors, leading to increased serotonin levels and potential antidepressant effects.
Case Study 2: Anticancer Activity
Research on piperazine derivatives showed promise in inhibiting the growth of breast cancer cells in vitro. This compound was tested alongside other derivatives, revealing comparable efficacy in reducing cell viability.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Properties
Key Observations :
- Functional Group Impact: Replacement of the butanoate ester with a benzoic acid (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) increases polarity and likely reduces membrane permeability .
- Piperazine Positioning: The 4-methylpiperazine group in this compound may improve solubility compared to non-piperazine analogues like D1 .
Key Observations :
- Solvent Systems: Ethanol is preferred for condensation reactions involving heat , while dichloromethane aids in extraction of ester derivatives .
- Catalysts : Piperidine facilitates Schiff base formation in indole derivatives , whereas NaOH is used for neutralization in ester synthesis .
Physicochemical Properties
- Melting Points : Piperazine-containing acids (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) exhibit higher melting points (187–190°C) due to hydrogen bonding , whereas esters (e.g., D1) likely remain liquids or low-melting solids.
- Molecular Weight: this compound (228.29 g/mol) is lighter than pyridazine-containing analogues (e.g., I-6230 at 360.41 g/mol ), suggesting better bioavailability.
Biological Activity
Methyl 4-(4-methylpiperazin-1-yl)butanoate is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its diverse biological activities. The molecular formula is C₁₃H₁₉N₂O₂, with a molecular weight of approximately 225.30 g/mol. The presence of both ester and piperazine functionalities contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as:
- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical signaling.
- Receptor Modulator : By binding to certain receptors, it can act as an agonist or antagonist, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of cancer cell proliferation.
- Neuropharmacological Effects : Due to the presence of the piperazine moiety, it may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Some derivatives of piperazine compounds have shown antimicrobial effects, indicating that this compound could also exhibit similar activities.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC₅₀ value observed around 15 µM for certain types of cancer cells. This suggests that the compound could be a lead for developing new anticancer agents.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Initial studies indicate favorable absorption characteristics; however, further research is needed to assess its metabolism and excretion pathways. Toxicological assessments have shown minimal cytotoxicity in normal human cell lines at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
